lithium;3-methoxyprop-1-ene
Description
Lithium;3-methoxyprop-1-ene (CAS: 319906-52-0 ) is an organometallic compound combining lithium with 3-methoxyprop-1-ene, an allyl ether derivative. The parent compound, 3-methoxyprop-1-ene (C₄H₈O), features a methoxy group (-OCH₃) attached to the terminal carbon of propene. Evidence suggests it is structurally related to allyl ethers and exhibits conformational flexibility due to the O-CH₂CH=CH₂ moiety . Notably, conflicting molecular formulas (e.g., C₉H₁₈O₃ in ) may indicate a polymerized or modified form, though this requires further verification.
Properties
CAS No. |
53356-78-8 |
|---|---|
Molecular Formula |
C4H7LiO |
Molecular Weight |
78.1 g/mol |
IUPAC Name |
lithium;3-methoxyprop-1-ene |
InChI |
InChI=1S/C4H7O.Li/c1-3-4-5-2;/h3-4H,1H2,2H3;/q-1;+1 |
InChI Key |
SBULVWMAANASFC-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CO[CH-]C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-methoxyprop-1-ene typically involves the reaction of allyl alcohol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with methoxymethyl chloride to yield the desired product. The reaction conditions generally include a temperature range of 0-25°C and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of catalysts such as palladium or nickel can enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Lithium;3-methoxyprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Hydrogen bromide in acetic acid at elevated temperatures.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides.
Scientific Research Applications
Lithium;3-methoxyprop-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of lithium;3-methoxyprop-1-ene involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products. The substitution reactions involve the nucleophilic attack on the methoxy group, leading to the formation of new functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Conformational Stability
3-Methoxyprop-1-ene is compared to other allyl ethers and heteroallyl compounds in terms of conformational energy differences:
| Compound | Energy Difference (cis vs. skew conformers, kJ/mol) | Reference |
|---|---|---|
| 3-Methoxyprop-1-ene | 1.97–4.02 | |
| 3-Hydroxyprop-1-ene | 0.42–3.01 | |
| Formoxime allyl ether | 0.42–3.01 |
The skew conformers of 3-methoxyprop-1-ene are more stable than cis forms, aligning with trends observed in heteroallyl systems. This stability is critical for applications in polymer chemistry and catalysis.
Functional Analogues
- 1-Methoxypropane (CAS: 627-40-7 ): A saturated ether lacking the reactive double bond of 3-methoxyprop-1-ene.
- 3-Hydroxyprop-1-ene: The hydroxyl analogue is more polar and prone to hydrogen bonding, reducing its stability in nonpolar environments compared to the methoxy derivative .
Commercial and Industrial Relevance
- Lithium Carbonate/Hydroxide : These dominate EU lithium trade (Figure 174, ), but lithium;3-methoxyprop-1-ene’s niche applications (e.g., specialty polymers or reagents) are underexplored in the evidence.
- Lead Compounds : and highlight lead-alkoxy complexes, but lithium analogues are less documented, emphasizing a gap in comparative studies.
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